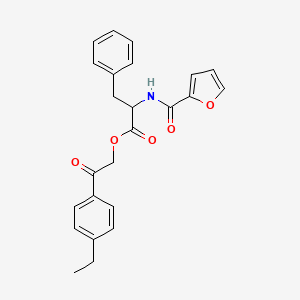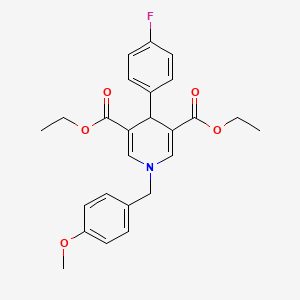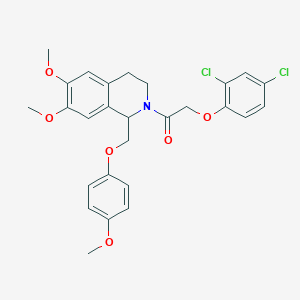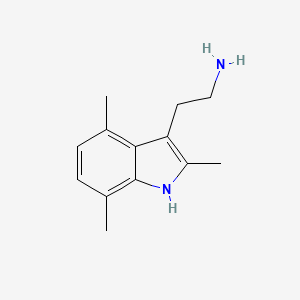![molecular formula C22H27N3O2 B11204253 3-(Butan-2-YL)-1-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea](/img/structure/B11204253.png)
3-(Butan-2-YL)-1-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butan-2-YL)-1-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea is a complex organic compound with a unique structure that combines elements of urea, indole, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-YL)-1-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a benzoyl chloride to form the benzoyl-indole intermediate. This intermediate is further reacted with butan-2-yl isocyanate to form the final urea compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-YL)-1-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Butan-2-YL)-1-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Butan-2-YL)-1-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in nucleophilic substitution reactions.
Acetylacetone: Another compound with keto-enol tautomerism, used in similar synthetic applications.
Uniqueness
3-(Butan-2-YL)-1-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea is unique due to its complex structure, which combines multiple functional groups, allowing for a wide range of chemical reactivity and potential applications. Its specific combination of urea, indole, and benzoyl groups sets it apart from simpler compounds like ethyl acetoacetate and acetylacetone.
Properties
Molecular Formula |
C22H27N3O2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-butan-2-yl-3-[[1-(3-methylbenzoyl)-2,3-dihydroindol-6-yl]methyl]urea |
InChI |
InChI=1S/C22H27N3O2/c1-4-16(3)24-22(27)23-14-17-8-9-18-10-11-25(20(18)13-17)21(26)19-7-5-6-15(2)12-19/h5-9,12-13,16H,4,10-11,14H2,1-3H3,(H2,23,24,27) |
InChI Key |
SPFRHEDONWGYGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)NCC1=CC2=C(CCN2C(=O)C3=CC=CC(=C3)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-5-(3,4-difluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11204172.png)



![Propyl 2-{[(2,4-dihydroxy-5,6,7,8-tetrahydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11204189.png)


![2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11204210.png)
![7-(5-Bromo-2-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11204211.png)
![4-bromo-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11204214.png)
![5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11204220.png)

![N-(4-acetylphenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11204225.png)
![N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11204227.png)
